molecular formula C11H14O5 B117873 Methyl 3,4,5-trimethoxybenzoate CAS No. 1916-07-0

Methyl 3,4,5-trimethoxybenzoate

Cat. No. B117873
CAS RN: 1916-07-0
M. Wt: 226.23 g/mol
InChI Key: KACHFMOHOPLTNX-UHFFFAOYSA-N
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Description

Methyl 3,4,5-trimethoxybenzoate is a chemical compound with the molecular formula C11H14O5 . It is closely related to gallic acid and methyl gallates, which are naturally occurring secondary metabolites found in plants . This compound is mainly used in the production of Trimethoprim (TMP), Sulfa synergistic intermediates, and many other agents .


Synthesis Analysis

Methyl 3,4,5-trimethoxybenzoate can be synthesized from Gallic acid . A synthesis method involves the use of tin protochloride, 3,4,5-hydroxy-benzoic acid, trimethylamine groups phosphoric acid, and sodium chloride solution . Another method involves the use of sulfuric acid at 65°C for 24 hours .


Molecular Structure Analysis

The molecular weight of Methyl 3,4,5-trimethoxybenzoate is 226.226 Da . The compound has 5 hydrogen bond acceptors, no hydrogen bond donors, and 5 freely rotating bonds . The polar surface area is 54 Å2 and the molar refractivity is 58.1±0.3 cm^3 .


Chemical Reactions Analysis

Methyl 3,4,5-trimethoxybenzoate can react with sodium hydroxide in ethanol at 50°C for 2 hours . It can also react with concentrated sulfuric acid at ambient temperature, then refluxed at 65°C for 24 hours .


Physical And Chemical Properties Analysis

Methyl 3,4,5-trimethoxybenzoate has a density of 1.1±0.1 g/cm3, a boiling point of 274.5±0.0 °C at 760 mmHg, and a flash point of 115.2±18.2 °C . The compound has a molar volume of 199.3±3.0 cm3 and a surface tension of 34.2±3.0 dyne/cm .

Scientific Research Applications

Synthesis and Chemical Transformations

Methyl 3,4,5-trimethoxybenzoate has been a focus of research due to its various synthesis methods and chemical transformations. For instance, it has been prepared from gallic acid through methylation and esterification, yielding an 87.2% overall yield (L. Jia, 2002). In another study, an alternative preparation method for 3,4,5-trimethoxyphenol was explored, using 3,4,5-trimethoxybenzoic acid as a source (Qi‐xue Qin et al., 2013).

Biological Applications

Methyl 3,4,5-trimethoxybenzoate is also significant in biological applications. A Pseudomonas putida strain has been found to oxidize 3,4,5-trimethoxybenzoic acid, with applications in methanol production (M. Donnelly & S. Dagley, 1980).

Environmental Chemistry

In environmental chemistry, the interaction of methyl 3,4,5-trimethoxybenzoate with ozone and its impact on aerosol surfaces have been studied, revealing changes in physico-chemical properties under different conditions (S. Net, S. Gligorovski, & H. Wortham, 2010).

Crystallography

The compound's structure has been analyzed in crystallography studies. For instance, its crystal structure was determined through X-ray diffraction, providing insights into its molecular arrangement (J. Fotie et al., 2014).

Antibacterial Properties

Interestingly, components of methyl 3,4,5-trimethoxybenzoate have been isolated from New Zealand manuka honey, demonstrating antibacterial activity against Staphylococcus aureus, highlighting its potential in medical applications (K. M. Russell et al., 1990).

Safety And Hazards

When handling Methyl 3,4,5-trimethoxybenzoate, it is recommended to use personal protective equipment, avoid contact with skin and eyes, and prevent the formation of dust and aerosols . It should be stored and transported in a well-ventilated place .

Future Directions

Methyl 3,4,5-trimethoxybenzoate and its derivatives have shown potential in various fields due to their remarkable biological activities . Future research could focus on further characterizing the molecular interaction between this compound and other substances, as well as exploring its potential uses in medicine and other industries .

properties

IUPAC Name

methyl 3,4,5-trimethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H14O5/c1-13-8-5-7(11(12)16-4)6-9(14-2)10(8)15-3/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KACHFMOHOPLTNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0062058
Record name Benzoic acid, 3,4,5-trimethoxy-, methyl ester
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Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Methyl 3,4,5-trimethoxybenzoate

CAS RN

1916-07-0
Record name Methyl 3,4,5-trimethoxybenzoate
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Record name Methyl 3,4,5-trimethoxybenzoate
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Record name Benzoic acid, 3,4,5-trimethoxy-, methyl ester
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Record name Benzoic acid, 3,4,5-trimethoxy-, methyl ester
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Record name Methyl 3,4,5-trimethoxybenzoate
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Record name METHYL 3,4,5-TRIMETHOXYBENZOATE
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Synthesis routes and methods

Procedure details

A solution of 50 g of 3,4,5-trimethoxybenzoic acid in 500 ml dry methanol containing 4.8 ml of conc. sulfuric acid was refluxed under anhydrous condition for 18 hr and concentrated to half the volume. The solution was poured into ice water and extracted with methylene chloride. The organic extract was washed with cold 0.5 N sodium hydroxide and water, dried over sodium sulfate, evaporated and crystallized from hexane to give 3,4,5-trimethoxybenzoic acid methyl ester, mp 65°-66° C.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
364
Citations
J Fotie, A Olvera, SK Ayer, H Djieutedjeu… - Journal of Chemical …, 2015 - Springer
Two 1,2-dihydro-2,2,4-trimethylquinoline derivatives and two methyl 3,4,5-trimethoxybenzoate derivatives have been synthesized and their crystal structure determined by X-ray single …
Number of citations: 2 link.springer.com
J Shin, H Lee, S Ahn, WS Jeong, CT Kim… - Journal of Applied …, 2022 - papersearch.net
In this study, derivatives of trimethoxybenzene were investigated as inhibitors of melanogenesis. We examined the effects of methyl 3,4,5-trimethoxybenzoate (MTB), ethyl 3,4,5-…
Number of citations: 2 papersearch.net
A Saeed, RA Khera, M Bolte - Acta Crystallographica Section E …, 2007 - scripts.iucr.org
organic compounds Journal logo CRYSTALLOGRAPHIC COMMUNICATIONS ISSN: 2056-9890 Volume 63| Part 12| December 2007| Page o4582 doi:10.1107/S1600536807054384 Methyl …
Number of citations: 7 scripts.iucr.org
FP Poudeu - J Chem Crystallogr, 2015 - researchgate.net
Two 1, 2-dihydro-2, 2, 4-trimethylquinoline derivatives and two methyl 3, 4, 5-trimethoxybenzoate derivatives have been synthesized and their crystal structure determined by X-ray …
Number of citations: 0 www.researchgate.net
F Guizhen, S Tiehua - Journal of Northeast Forestry University, 1994 - Springer
The wood powder ofTetracentron Sinense Olive was extracted with the benzene and alcohol (2:1 v/v). Then, the extractive is analyzed in Gc and Gc-Ms. Twenty chemical constitutions of …
Number of citations: 3 link.springer.com
D Castro‐Vazquez… - Chemical Biology & …, 2022 - Wiley Online Library
Phenolic acids represent a large collection of phytochemical molecules present in the plant kingdom; they have an important role as epigenetic regulators, particularly as inhibitors of …
Number of citations: 1 onlinelibrary.wiley.com
GE Wright, TYT Wei - Tetrahedron, 1973 - Elsevier
Aromatic methyl ethers appear to bind strongly to the NMR shift reagent Eu(fod) 3 only when there are at least two ether groups ortho to each other. Isolated or lone methyl ethers are …
Number of citations: 32 www.sciencedirect.com
KM Russell, PC Molan, AL Wilkins… - Journal of agricultural …, 1990 - ACS Publications
Some components responsible for the exceptionally high antibacterial activity of manuka honey were isolated by testing fractions of the honey for activity against Staphylococcus aureus…
Number of citations: 198 pubs.acs.org
EC Horning, JA Parker - Journal of the American Chemical …, 1952 - ACS Publications
The bromination of methyl 3, 4, 5-trimethoxyben-zoate by this procedure proceeds smoothly and gives good yields (85%) of product (II). This bromination has been reported several …
Number of citations: 17 pubs.acs.org
OC Atewolara-Odule, OO Aiyelaagbe, OO Olubomehin… - Scientific African, 2020 - Elsevier
The search for new natural antioxidants has grown tremendously over the years because reactive oxygen species (ROS) production and oxidative stress have been linked to a large …
Number of citations: 7 www.sciencedirect.com

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